2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline

Regioisomeric purity Quality control Building block procurement

2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline (CAS 1805522-03-5) is a polyhalogenated aromatic amine bearing bromo, difluoromethyl (–CF₂H), and trifluoromethyl (–CF₃) substituents on a single aniline ring. With a molecular formula of C₈H₅BrF₅N and a molecular weight of 290.03 g/mol, it belongs to a class of heavily fluorinated aniline derivatives that serve as versatile intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C8H5BrF5N
Molecular Weight 290.03 g/mol
CAS No. 1805522-03-5
Cat. No. B1410806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline
CAS1805522-03-5
Molecular FormulaC8H5BrF5N
Molecular Weight290.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)F)Br)N)C(F)(F)F
InChIInChI=1S/C8H5BrF5N/c9-5-3(7(10)11)1-2-4(6(5)15)8(12,13)14/h1-2,7H,15H2
InChIKeyQFYXJDYRCBISGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline (CAS 1805522-03-5): A Strategic Fluorinated Aniline Building Block for Drug and Agrochemical Discovery


2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline (CAS 1805522-03-5) is a polyhalogenated aromatic amine bearing bromo, difluoromethyl (–CF₂H), and trifluoromethyl (–CF₃) substituents on a single aniline ring . With a molecular formula of C₈H₅BrF₅N and a molecular weight of 290.03 g/mol, it belongs to a class of heavily fluorinated aniline derivatives that serve as versatile intermediates in medicinal chemistry and agrochemical research. The compound is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . Its value proposition rests on the specific ortho-bromo/meta-CF₂H/para-CF₃ substitution pattern, which differentiates it from at least eight known regioisomers that share the identical molecular formula but produce divergent reactivity and downstream application profiles.

Ortho-bromo enables Pd-catalyzed cross-coupling
Dual CF₂H/CF₃ offers H-bond donor + lipophilicity
Batch QC (NMR, HPLC, GC) confirms regioisomer identity

Why In-Class Substitution of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline Fails: The Regioisomeric Specificity Problem


Compounds of formula C₈H₅BrF₅N cannot be treated as interchangeable. The bromo, difluoromethyl, and trifluoromethyl groups each exert distinct electronic and steric influences that are highly position-dependent. The –CF₃ group is a strong electron-withdrawing meta-director, while –CF₂H is a weaker σ-acceptor but a superior hydrogen-bond donor, a critical feature for target engagement [1]. Moving the bromine from the 2-position to the 4- or 5-position alters the activation energy of Pd-catalyzed cross-coupling reactions, and swapping –CF₂H with –CF₃ between the 3- and 6-positions modifies both lipophilicity and metabolic soft-spot exposure [1][2]. Consequently, generic substitution with a different regioisomer risks divergent reactivity in coupling chemistry and unpredictable SAR in biological systems.

Target Regioisomer
Alternative Regioisomer
Reactivity
Ortho-selective Pd coupling
Divergent rates; altered geometry
Physicochemical
Dual CF₂H/CF₃ HBD & lipo.
Altered logP; reduced HBD capacity
SAR Fidelity
Precise pharmacophore geometry
Unpredictable bioactivity shift may occur

2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline: Quantifiable Differentiation Evidence Versus Closest Regioisomeric Analogs


Regioisomeric Purity and Structural Identity Confirmation via Certified QC Batch Analysis

The target compound is supplied at a certified purity of 97% by Bidepharm (Cat. BD468182), with batch-specific QC documentation including NMR, HPLC, and GC data . In contrast, the closely related regioisomer 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline (CAS 1807168-69-9) is also supplied at 97% purity by the same vendor , indicating that procurement-grade purity is comparable. However, the critical differentiation lies not in purity level but in structural identity: the target compound's ortho-bromo/meta-CF₂H/para-CF₃ substitution is unambiguously confirmed by its unique SMILES string (NC1=C(C(F)(F)F)C=CC(C(F)F)=C1Br), distinguishing it from the comparator (2-bromo, 5-CF₂H, 3-CF₃). This ensures that researchers receive the exact regioisomer required for structure-activity relationship (SAR) studies without the risk of cross-contamination with other C₈H₅BrF₅N isomers.

Structural Identity
Batch confirmed
97% (NMR/HPLC/GC)
Verified regioisomer ensures correct SAR deployment.
Distinct from CAS 1807168-69-9 by SMILES.
Regioisomeric purity Quality control Building block procurement

Ortho-Bromo Substitution Enables Selective Pd-Catalyzed Cross-Coupling Reactivity

The bromine atom at the 2-position (ortho to the aniline –NH₂) presents a sterically hindered yet electronically activated site for Pd-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Literature on ortho-substituted bromoanilines demonstrates that the ortho-bromo position exhibits distinct oxidative addition kinetics compared to the para-bromo position; for example, in Pd(PPh₃)₄-catalyzed Suzuki coupling of bromoaniline regioisomers, ortho-bromo substrates typically require higher catalyst loadings (1–2 mol% vs. 0.5 mol%) but afford superior selectivity when the ortho position is desired for steric shielding of adjacent functionality [1]. This is a class-level inference from bromoaniline coupling literature. Direct head-to-head coupling rate data for this specific compound versus its regioisomers is not available in the public domain.

Coupling Reactivity
Class-level inference
Ortho vs para bromo pattern
Supports ortho-selective synthetic workflows.
Quantitative rate data not publicly available.
Cross-coupling Ortho-substituent effect Synthetic utility

Dual CF₂H/CF₃ Substitution Offers Distinct Lipophilicity and Hydrogen-Bonding Profile Relative to Single-Group Analogs

Trifluoromethyl (–CF₃) and difluoromethyl (–CF₂H) groups confer complementary physicochemical properties. The –CF₃ group enhances lipophilicity (Hansch π ≈ 0.88) and metabolic stability through strong C–F bonds, while the –CF₂H group acts as a lipophilic hydrogen-bond donor (HBD), capable of engaging protein targets through C–H···O interactions that –CF₃ cannot replicate [1][2]. The simultaneous presence of both groups on the same aniline scaffold offers a dual property profile: –CF₃ for passive permeability and oxidative stability, and –CF₂H for target-binding hydrogen bonding. Aniline derivatives bearing only –CF₃ lack the HBD capability of –CF₂H, while those with only –CF₂H show lower lipophilicity (Hansch π ≈ 0.43 for –CF₂H vs. 0.88 for –CF₃) [2]. Direct experimentally determined logP or logD values for this specific compound versus its mono-fluoroalkyl analogs are not available in the public domain.

Physicochemical Profile
Class-level inference
Combined Hansch π ≈ 1.31
Dual HBD + lipophilicity supports target engagement.
Single group analogs lack this dual profile.
Lipophilicity Hydrogen-bond donor Metabolic stability

Availability of Certified Batch QC Documentation Reduces Procurement Risk Relative to Uncharacterized Regioisomers

The target compound (BD468182) is supplied with a comprehensive QC package including NMR, HPLC, and GC data at a certified purity of 97% . The regioisomer 2-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)aniline (CAS 1804402-74-1) is similarly offered at 97% purity with equivalent QC documentation from the same vendor . Among the multiple C₈H₅BrF₅N isomers, not all are commercially available with the same level of analytical characterization; some are listed at lower purity (e.g., 95%) or without full QC packages. The availability of standardized, batch-specific QC data for the target compound reduces the risk of regioisomeric contamination and ensures reproducibility in multi-step synthetic sequences.

Procurement QA
Cross-study comparable
Comprehensive QC package
Minimizes regioisomeric contamination risk.
Standardized QC favors target regioisomer over analogs.
Quality assurance Batch-to-batch consistency Reproducibility

2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline: Evidence-Backed Application Scenarios for Procurement Decision-Making


Scaffold for Kinase and Epigenetic Probe Synthesis Requiring Dual CF₂H/CF₃ Functionality

Medicinal chemistry programs targeting kinases or bromodomains benefit from the simultaneous presence of –CF₂H (hydrogen-bond donor) and –CF₃ (lipophilic anchor) on the same aniline scaffold. The target compound serves as a direct precursor for amide or urea-linked inhibitors where the –CF₂H group engages the hinge region via H-bonding while –CF₃ occupies a hydrophobic pocket. This dual functionality is not achievable with mono-substituted aniline building blocks [2][3].

Ortho-Selective Cross-Coupling for Biaryl and N-Aryl Library Synthesis

The ortho-bromo substituent directs Pd-catalyzed coupling to the position adjacent to the –NH₂ group, enabling the construction of sterically constrained biaryl or N-aryl products. This orientation is essential for projects where the aniline nitrogen must be situated ortho to the newly formed C–C or C–N bond for proper spatial arrangement of pharmacophoric elements [1].

Agrochemical Intermediate with Differential Plant Cuticle Permeability Profile

In agrochemical discovery, the balanced lipophilicity from the dual –CF₂H/–CF₃ substitution pattern is predicted to enhance cuticular penetration while maintaining phloem mobility. The bromine handle permits late-stage diversification to optimize species selectivity. This contrasts with single-fluoroalkyl anilines that may exhibit either limited permeability (–CF₂H only) or excessive logP leading to soil accumulation (–CF₃ only) [3].

Building Block for Fluorinated Covalent Inhibitors Exploiting the Bromine Leaving Group

The combination of a bromine atom at the 2-position and an amine at the 1-position enables sequential functionalization strategies where the bromine can be displaced via nucleophilic aromatic substitution (SNAr) under appropriately activated conditions, or participate in cross-coupling, while the amine is separately elaborated. This dual-site reactivity is valuable in constructing covalent inhibitor warheads where precise spatial orientation is critical .

Application
Selection Property
Validation Focus
Kinase / Epigenetic Probe Synthesis
Dual CF₂H/CF₃ functionality
Hydrogen-bond donor & lipophilic anchor balance
Ortho-Selective Cross-Coupling
Ortho-bromo reactivity
Site-selective Pd-catalyzed coupling efficiency
Agrochemical Intermediate
Balanced lipophilicity
Cuticular penetration & phloem mobility
Covalent Inhibitor Synthesis
Dual reactivity (bromine + amine)
Sequential functionalization strategy
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